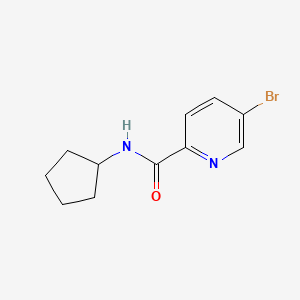

5-Bromo-N-cyclopentylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclopentylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-8-5-6-10(13-7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXHAPJVZJWCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650070 | |

| Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845305-91-1 | |

| Record name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide: Structure, Properties, and Synthetic Strategy

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 5-Bromo-N-cyclopentylpicolinamide in Modern Chemistry

This compound is a distinct chemical entity belonging to the picolinamide class of compounds. Picolinamides, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), represent a versatile scaffold in medicinal chemistry and materials science. The incorporation of a bromine atom at the 5-position of the pyridine ring and an N-cyclopentyl amide group introduces specific steric and electronic properties that can significantly influence the molecule's biological activity and physicochemical characteristics.

This guide provides a comprehensive overview of the chemical structure, known properties, and a detailed, field-proven synthetic protocol for this compound. It is designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and further exploration in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a clear reference for its molecular composition and predicted physical properties.

| Identifier | Value | Source |

| IUPAC Name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | [N/A] |

| Synonyms | N-Cyclopentyl 5-bromopicolinamide, this compound | [N/A] |

| CAS Number | 845305-91-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrN₂O | [2] |

| Molecular Weight | 269.14 g/mol | [2] |

| Predicted Boiling Point | 410.9 ± 30.0 °C | [N/A] |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [N/A] |

| Predicted pKa | 13.12 ± 0.20 | [N/A] |

Elucidation of the Chemical Structure

The structure of this compound is characterized by a central picolinamide core. The pyridine ring is substituted at the 5-position with a bromine atom, a modification known to modulate the electronic landscape of the aromatic system and often enhance binding affinity to biological targets through halogen bonding. The amide nitrogen is substituted with a cyclopentyl group, which introduces a non-polar, cyclic aliphatic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.

Caption: Chemical structure of this compound.

Strategic Synthesis Protocol: An Amide Coupling Approach

The synthesis of this compound is most efficiently achieved through the coupling of 5-bromopicolinic acid with cyclopentylamine. This method, widely employed in the synthesis of amides, relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. The following protocol is based on established amide coupling methodologies, such as those described in patent literature for analogous compounds[3].

Causality Behind Experimental Choices

-

Starting Materials: 5-Bromopicolinic acid serves as the pyridine core and carboxylic acid source. Cyclopentylamine provides the N-alkyl substituent. Both are commercially available, ensuring the accessibility of the synthetic route.

-

Coupling Agent: A carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a standard and effective choice for minimizing side reactions and promoting high yields in amide bond formation. A uronium-based coupling agent like TSTU (N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is also a highly effective alternative, as demonstrated in the synthesis of similar compounds[3].

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are ideal for this reaction as they are inert to the reactants and facilitate the dissolution of the starting materials and reagents.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

-

Workup and Purification: The workup procedure is designed to remove the coupling agent byproducts and any unreacted starting materials. Purification by column chromatography ensures the isolation of the final product in high purity, which is critical for subsequent biological or material science applications.

Step-by-Step Methodology

Materials:

-

5-Bromopicolinic acid

-

Cyclopentylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq), 1-hydroxybenzotriazole (1.2 eq), and anhydrous dichloromethane.

-

Amine Addition: To the stirred solution, add cyclopentylamine (1.1 eq) followed by triethylamine (2.0 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 eq) portion-wise, ensuring the temperature remains low.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopentyl protons, and the amide proton. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo and carboxamide substituents. The cyclopentyl group will exhibit multiplets in the aliphatic region. The amide proton will likely appear as a broad singlet or a doublet, depending on its coupling to the adjacent methine proton of the cyclopentyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The pyridine carbons will resonate in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift. The carbonyl carbon of the amide will be observed at a downfield chemical shift. The cyclopentyl carbons will appear in the aliphatic region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and the cyclopentyl ring.

Potential Applications in Drug Discovery and Development

While the specific biological activity of this compound has not been extensively reported, the picolinamide scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this molecule.

-

Antimicrobial Activity: Picolinamide derivatives have been investigated as potential antibacterial and antifungal agents. The mechanism of action for some of these compounds involves the inhibition of essential cellular processes in microorganisms.

-

Anticancer Activity: The pyridine ring is a common motif in kinase inhibitors and other anticancer agents. The specific substitution pattern of this compound could confer selectivity for certain protein kinases or other targets implicated in cancer progression.

-

Neurological Disorders: The picolinamide structure is also present in compounds targeting the central nervous system. Further investigation could explore the potential of this molecule to modulate neurotransmitter receptors or enzymes involved in neurological pathways.

The presence of the bromine atom offers a potential site for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical structure that suggests potential for biological activity. This guide provides a robust framework for its preparation and characterization. The lack of extensive public data on its specific biological profile presents a clear opportunity for further research. Future investigations should focus on the synthesis of this compound, followed by its comprehensive spectroscopic characterization and evaluation in a variety of biological assays to elucidate its potential as a lead compound in drug discovery. The versatility of the picolinamide scaffold, combined with the unique features of the bromo and cyclopentyl substituents, makes this compound a compelling target for further scientific exploration.

References

-

eChemHub. 5-Bromo-N-cyclopentylpyridine-2-carboxamide. Available from: [Link]

- Google Patents. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.

Sources

An In-depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide (CAS: 845305-91-1): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-N-cyclopentylpicolinamide, a synthetic small molecule belonging to the versatile class of picolinamides. While specific research on this particular compound is not extensively published, this document leverages established chemical principles and data from structurally related analogs to present a detailed exploration of its synthesis, physicochemical properties, analytical characterization, and, most importantly, its potential therapeutic applications. The picolinamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] This guide extrapolates from the known anti-cancer, anti-inflammatory, and enzyme-inhibitory activities of related compounds to propose future research directions for this compound, positioning it as a molecule of interest for further investigation in drug discovery programs.

Introduction: The Picolinamide Scaffold in Medicinal Chemistry

The picolinamide framework, a derivative of picolinic acid, has garnered significant attention in the field of medicinal chemistry due to its diverse range of biological activities. Picolinic acid itself is a natural metabolite of the amino acid tryptophan and is involved in various physiological processes, including mineral absorption and immunological responses.[1] Its synthetic amide derivatives, the picolinamides, have been explored for a multitude of therapeutic applications. These compounds have demonstrated efficacy as anticancer agents by targeting key signaling pathways involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] Furthermore, various picolinamide derivatives have been investigated as inhibitors of enzymes like Poly(ADP-ribose) synthetase (PARP), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and acetylcholinesterase (AChE), indicating their potential in treating a spectrum of diseases from cancer to metabolic and neurodegenerative disorders.[1][2][3]

The subject of this guide, this compound, incorporates three key structural features: the picolinamide core, a bromine atom at the 5-position of the pyridine ring, and a cyclopentyl group attached to the amide nitrogen. The bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties through halogen bonding and by modifying its electronic nature. The N-cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can affect its binding to biological targets. This unique combination of moieties suggests that this compound is a promising candidate for further research and development.

Physicochemical Properties

| Property | Predicted Value | Source |

| CAS Number | 845305-91-1 | [Multiple Suppliers] |

| Molecular Formula | C11H13BrN2O | [4][5] |

| Molecular Weight | 269.14 g/mol | [5] |

| Boiling Point | 410.9 ± 30.0 °C | [5][6] |

| Density | 1.48 ± 0.1 g/cm³ | [5][6] |

| pKa | 13.12 ± 0.20 | [5][6] |

| Storage Temperature | 2-8°C | [5][6] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard amide bond formation protocols, starting from the commercially available 5-bromopicolinic acid and cyclopentylamine. Two robust and widely employed methods are detailed below. The choice between these methods often depends on the scale of the synthesis, the desired purity, and the available reagents and equipment.

Method 1: Acyl Chloride Formation followed by Amination

This classic two-step approach involves the initial activation of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the nucleophilic attack of cyclopentylamine.

Workflow Diagram:

Caption: Synthesis via the acyl chloride intermediate.

Step-by-Step Protocol:

-

Acyl Chloride Formation:

-

To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is often used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

In a separate flask, dissolve cyclopentylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Causality of Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[7] The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acyl chloride and thionyl chloride. A base is used in the amidation step to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]

Method 2: Direct Amide Coupling using HBTU

Modern peptide coupling reagents offer a milder and often more efficient one-pot alternative to the acyl chloride method. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a commonly used uronium-based coupling reagent that facilitates amide bond formation with high yields and minimal side reactions.

Workflow Diagram:

Caption: One-pot synthesis using HBTU coupling reagent.

Step-by-Step Protocol:

-

Dissolve 5-bromopicolinic acid (1.0 eq), HBTU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the activated HOBt ester.

-

Add cyclopentylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified using column chromatography or recrystallization as described in Method 1.

Causality of Experimental Choices: HBTU reacts with the carboxylate of 5-bromopicolinic acid to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an activated HOBt ester.[2][4] This activated ester is less prone to racemization (if chiral centers were present) and reacts efficiently with the amine to form the amide bond.[1][2] DIPEA is a sterically hindered base that deprotonates the carboxylic acid without competing as a nucleophile.[6]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Self-Validating Protocol for Structural Confirmation and Purity Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the pyridine ring, the cyclopentyl group, and the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon atoms of the pyridine and cyclopentyl rings.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should match the calculated exact mass of C11H13BrN2O. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis using a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the compound. A single sharp peak would indicate a high degree of purity.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and the C-Br stretch.

-

Potential Therapeutic Applications and Future Research Directions

While no specific biological activity has been reported for this compound, the extensive research on related picolinamide derivatives provides a strong foundation for postulating its therapeutic potential.

Proposed Mechanism of Action (Hypothetical):

Caption: Hypothetical mechanism of action for the topic compound.

Oncology

-

Anti-Angiogenesis: Many picolinamide derivatives are known to inhibit VEGFR-2, a key receptor in the angiogenesis signaling cascade.[1] Tumors require the formation of new blood vessels for growth and metastasis, making angiogenesis a critical target in cancer therapy.

-

DNA Damage Repair Inhibition: The picolinamide scaffold is present in inhibitors of PARP, an enzyme crucial for repairing single-strand DNA breaks.[3] Inhibiting PARP in cancers with specific DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and tumor cell death.

-

Antiproliferative Activity: Brominated heterocyclic compounds have frequently demonstrated cytotoxic effects against various cancer cell lines.

Suggested In Vitro Assays:

-

Cell Viability Assays (MTT, MTS): To assess the cytotoxic and antiproliferative effects on a panel of cancer cell lines (e.g., lung, breast, colon).

-

Kinase Inhibition Assays: To evaluate the inhibitory activity against specific kinases implicated in cancer, such as VEGFR-2.

-

PARP Inhibition Assays: To determine if the compound can inhibit the activity of PARP enzymes.

-

Tube Formation Assay: To assess the anti-angiogenic potential by measuring the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

Inflammatory and Metabolic Disorders

-

11β-HSD1 Inhibition: Picolinamide derivatives have been identified as inhibitors of 11β-HSD1, an enzyme that plays a role in glucocorticoid metabolism and is implicated in metabolic syndrome and type 2 diabetes.[1]

-

Anti-inflammatory Activity: The general anti-inflammatory properties of some picolinamides suggest potential applications in chronic inflammatory diseases.

Suggested In Vitro and In Vivo Models:

-

Enzyme Inhibition Assays: To measure the IC50 value against recombinant human 11β-HSD1.

-

Cell-based Assays: To assess the effect on inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Animal Models of Disease: If promising in vitro activity is observed, evaluation in rodent models of cancer, diabetes, or inflammation would be a logical next step.

Conclusion

This compound is a synthetically accessible small molecule that belongs to a class of compounds with proven and diverse biological activities. While direct experimental data for this specific molecule is currently lacking, this guide has provided a robust framework for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and the activities of structurally related picolinamides. The presence of the bromine atom and the cyclopentyl moiety on the picolinamide scaffold makes it an intriguing candidate for further investigation in drug discovery, particularly in the areas of oncology and metabolic diseases. The experimental protocols and future research directions outlined herein are intended to serve as a valuable resource for researchers interested in exploring the full potential of this promising compound.

References

- Benchchem. (2025).

- Benchchem. (2025). Picolinamide Derivatives Show Promise in Overcoming Drug Resistance in Cancer Cells.

-

Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ChemSigma. (2026). 845305-91-1 this compound. Retrieved from [Link]

-

Chemdad. (2018). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

-

Wikipedia. (n.d.). HBTU. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

-

YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-N-butylpicolinamide. Retrieved from [Link]

Sources

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. HBTU - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Amide Synthesis [fishersci.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclopentylpicolinamide

Introduction

5-Bromo-N-cyclopentylpicolinamide is a substituted pyridine derivative belonging to the picolinamide class of compounds. Picolinamides are prevalent scaffolds in medicinal chemistry and drug development due to their ability to act as bioisosteres for other functional groups and their involvement in crucial hydrogen bonding interactions with biological targets. The presence of a bromine atom at the 5-position of the pyridine ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

This document details a reliable three-step synthetic pathway, commencing with the oxidation of 5-bromo-2-methylpyridine. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and the rationale for the selection of specific reagents and conditions.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. The strategy hinges on the initial formation of the key carboxylic acid intermediate, which is then activated to an acyl chloride. The final step involves the coupling of this reactive intermediate with the desired amine.

-

Oxidation: The synthesis begins with the oxidation of the commercially available starting material, 5-bromo-2-methylpyridine, to form 5-bromopicolinic acid. This transformation targets the methyl group, converting it into a carboxylic acid functionality.

-

Acyl Chloride Formation: The resulting 5-bromopicolinic acid is then converted into the more reactive 5-bromopicolinoyl chloride. This activation step is crucial for the subsequent amidation.

-

Amide Coupling: The final step is the nucleophilic acyl substitution reaction between 5-bromopicolinoyl chloride and cyclopentylamine to yield the target molecule, this compound.

Caption: Overall synthetic pathway for this compound.

Physicochemical Properties and Data

A summary of the key compounds involved in the synthesis is provided below for easy reference.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromopicolinic Acid | 5-Bromo-2-pyridinecarboxylic acid | C₆H₄BrNO₂ | 202.01 | 30766-11-1 |

| 5-Bromopicolinoyl Chloride | 5-Bromopyridine-2-carbonyl chloride | C₆H₃BrClNO | 220.46 | 137178-88-2 |

| This compound | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | C₁₁H₁₃BrN₂O | 269.14 | 845305-91-1 |

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Bromopicolinic Acid

The initial step involves the oxidation of the methyl group of 5-bromo-2-methylpyridine. Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous medium.

Protocol:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2-methylpyridine (17.1 g, 0.1 mol) and 100 mL of water.

-

Heat the mixture to 80°C with stirring.

-

Add potassium permanganate (31.6 g, 0.2 mol) in batches over a period of 1 hour, ensuring the reaction temperature is maintained between 85°C and 90°C.[1]

-

After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 90 minutes.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and adjust the pH to 3-4 with 6 M hydrochloric acid. A white precipitate will form.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

-

A typical molar yield for this reaction is approximately 77-78%.[1]

Causality and Expertise: The use of potassium permanganate is a classic and cost-effective method for this type of oxidation. Maintaining the temperature between 85-90°C is critical; lower temperatures result in a sluggish reaction, while higher temperatures can lead to decomposition of the pyridine ring. The batchwise addition of KMnO₄ helps to control the exothermicity of the reaction.

Stage 2: Synthesis of 5-Bromopicolinoyl Chloride

The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[2]

Protocol:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place 5-bromopicolinic acid (10.1 g, 0.05 mol).

-

Carefully add thionyl chloride (7.3 mL, 0.1 mol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

The resulting crude 5-bromopicolinoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.

Trustworthiness: This is a standard and highly reliable method for the preparation of acyl chlorides from carboxylic acids.[3] The reaction must be conducted under anhydrous conditions, as thionyl chloride reacts violently with water. The use of a drying tube on the condenser is essential to prevent atmospheric moisture from entering the reaction vessel.

Stage 3: Synthesis of this compound

This final step is an amide bond formation via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[3] The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic nitrogen of cyclopentylamine. A base is required to neutralize the HCl generated during the reaction.

Caption: Experimental workflow for the amidation reaction.

Protocol:

-

In a 250 mL round-bottom flask, dissolve cyclopentylamine (4.7 g, 0.055 mol) and a non-nucleophilic base such as triethylamine (8.4 mL, 0.06 mol) in an anhydrous aprotic solvent like dichloromethane (DCM, 100 mL).

-

Cool the solution to 0°C in an ice bath with stirring.

-

In a separate flask, dissolve the crude 5-bromopicolinoyl chloride (from Stage 2, ~0.05 mol) in 50 mL of anhydrous DCM.

-

Add the solution of 5-bromopicolinoyl chloride dropwise to the stirred amine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Expertise and Rationale: The use of a tertiary amine base like triethylamine is crucial to scavenge the HCl produced, driving the reaction to completion.[3] Performing the initial addition at 0°C helps to control the exothermic nature of the reaction between the highly reactive acyl chloride and the amine. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | - Aromatic protons on the pyridine ring appearing as multiplets or doublets in the δ 7.5-8.5 ppm region. - A broad singlet for the amide N-H proton. - A multiplet for the cyclopentyl C-H proton adjacent to the nitrogen. - Multiplets for the remaining cyclopentyl methylene protons. |

| ¹³C NMR (CDCl₃) | - Carbonyl carbon signal around δ 163-165 ppm. - Aromatic carbon signals in the δ 120-150 ppm range. - Signals for the cyclopentyl carbons. |

| Mass Spectrometry (ESI) | Expected m/z for [M+H]⁺: 269.0/271.0, showing the characteristic isotopic pattern for a compound containing one bromine atom. |

| Melting Point | A sharp melting point should be observed for the purified crystalline solid. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching. |

Safety Considerations

-

5-bromo-2-methylpyridine: Harmful if swallowed. Causes skin and eye irritation.

-

Potassium permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed.

-

Thionyl chloride: Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.

-

Cyclopentylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The three-step synthesis of this compound detailed in this guide represents a logical, efficient, and scalable route to this valuable chemical intermediate. By leveraging a classical oxidation, a standard acyl chloride formation, and a robust amidation protocol, researchers can reliably produce this compound for further investigation in pharmaceutical and materials science applications. The provided protocols are based on well-established chemical principles, ensuring a high degree of success when executed with care and adherence to safety guidelines.

References

- Preparation method for 5-bromine-2-picolinic acid. CN104987308A.

-

Procedure - Organic Syntheses. Organic Syntheses. [Link]

-

5-Bromo-N-cyclopentylpyridine-2-carboxamide, 845305-91-1. eChemHub. [Link]

-

5-bromo-2-pyridinecarboxlic acid. ChemBK. [Link]

- A kind of synthetic method of 5-bromo-2-picoline. CN101514184A.

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-N-cyclopentylpicolinamide, a molecule of interest within the broader class of picolinamide derivatives. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related compounds and established chemical principles to offer valuable insights for researchers and drug development professionals. We will delve into its chemical identity, propose a robust synthetic strategy, and explore its potential therapeutic applications based on the well-documented activities of the picolinamide scaffold.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. For the compound of interest, the following nomenclature and identifiers are crucial.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide |

| Synonyms | N-Cyclopentyl 5-bromopicolinamide; 2-Pyridinecarboxamide, 5-bromo-N-cyclopentyl- |

| CAS Number | 845305-91-1 |

| Molecular Formula | C₁₁H₁₃BrN₂O |

| Molecular Weight | 269.14 g/mol |

The Picolinamide Scaffold: A Privileged Structure in Medicinal Chemistry

The picolinamide framework is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its ability to serve as a versatile molecular backbone that can be readily modified to interact with a diverse array of biological targets.[1] Picolinamide derivatives have demonstrated a wide spectrum of biological activities, making them a focal point in the discovery of new therapeutic agents.[1][2]

The parent molecule, picolinic acid, is a natural catabolite of the amino acid tryptophan and is known for its role as a chelating agent.[1] However, synthetic modifications to the picolinamide structure have unlocked a vast therapeutic potential, leading to the development of compounds with anticancer, antibacterial, and enzyme-inhibiting properties.[1][3][4]

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through a two-stage process: the preparation of the key intermediate, 5-bromopicolinic acid, followed by an amide coupling reaction with cyclopentylamine. This strategy is based on well-established and frequently utilized reactions in organic synthesis.[5][6]

Stage 1: Synthesis of 5-Bromopicolinic Acid

The precursor for our target molecule is 5-bromopicolinic acid. A plausible and documented method for its synthesis involves the oxidation of 5-bromo-2-methylpyridine.[7]

Caption: Oxidation of 5-bromo-2-methylpyridine to 5-bromopicolinic acid.

Experimental Protocol: Synthesis of 5-Bromopicolinic Acid [7]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add 5-bromo-2-methylpyridine as the starting material and water as the solvent.

-

Heating: Heat the mixture to 80°C with stirring.

-

Oxidant Addition: Gradually add potassium permanganate (KMnO₄) in batches to the reaction mixture. The molar ratio of 5-bromo-2-methylpyridine to potassium permanganate should be approximately 1:2.5.

-

Reaction Maintenance: Maintain the reaction temperature between 85-90°C for a period of 60-100 minutes.

-

Work-up: After the reaction is complete, the mixture is subjected to distillation and filtration.

-

Acidification and Isolation: The pH of the filtrate is adjusted to 3-4 using hydrochloric acid, leading to the precipitation of the product. The solid is then collected via filtration and can be further purified by crystallization.

Stage 2: Amide Coupling to Yield this compound

The formation of the amide bond is a cornerstone of medicinal chemistry.[5] This is typically achieved by activating the carboxylic acid and then reacting it with an amine.[5] A variety of coupling reagents are available to facilitate this transformation with high efficiency.[5][8]

Caption: Amide coupling of 5-bromopicolinic acid and cyclopentylamine.

Experimental Protocol: Amide Coupling [8]

-

Reaction Setup: Dissolve 5-bromopicolinic acid in an aprotic solvent such as N,N-Dimethylformamide (DMF) in a reaction vessel at 0°C.

-

Reagent Addition: Add approximately 2 equivalents of a suitable coupling reagent, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), followed by 3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).

-

Amine Addition: Add a slight excess of cyclopentylamine to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for 30-60 minutes, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can then be purified using column chromatography to yield pure this compound.

Potential Therapeutic Applications and Mechanistic Insights

While specific biological data for this compound is not yet available, the extensive research on related picolinamide derivatives provides a strong basis for predicting its potential therapeutic applications.[1][2]

Anticancer Activity

A significant area of investigation for picolinamide derivatives is in oncology.[2][3][9] These compounds have been shown to target key pathways involved in cancer progression, such as angiogenesis and cell proliferation.[2][3]

-

VEGFR-2 Inhibition: Several picolinamide-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[3][10] By blocking VEGFR-2 signaling, these compounds can stifle the formation of new blood vessels that supply tumors with nutrients, thereby hindering tumor growth.[3]

-

Aurora Kinase Inhibition: Certain N-methyl-picolinamide-4-thiol derivatives have demonstrated potent and selective inhibition of Aurora-B kinase, a key regulator of mitosis.[9] Inhibition of this kinase can lead to errors in cell division and ultimately apoptosis in cancer cells.[9]

Antibacterial Activity

Picolinamide derivatives have also emerged as a promising class of antibacterial agents.[4] Notably, some analogues have shown exquisite potency and selectivity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[4] This selectivity is a highly desirable trait, as it could potentially reduce the disruption of the normal gut microbiota.[4]

The Role of the Bromo Substituent

The introduction of a bromine atom into a molecular structure is a common strategy in drug design.[11][12] The presence of bromine can influence a compound's pharmacokinetic and pharmacodynamic properties in several ways:

-

Increased Lipophilicity: The bromo group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its target.

-

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can contribute to binding affinity and selectivity.[11][12]

-

Metabolic Stability: The presence of a halogen can sometimes block sites of metabolism, potentially increasing the drug's half-life.[11]

Future Directions and Conclusion

This compound represents an intriguing molecule within the therapeutically relevant class of picolinamide derivatives. Based on the established biological activities of this scaffold, it is a promising candidate for screening in anticancer and antibacterial assays. The proposed synthetic route provides a clear and efficient pathway for its preparation, enabling further investigation.

Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its specific activities and potential as a lead compound in drug discovery programs. Structure-activity relationship (SAR) studies, comparing its efficacy to other picolinamide derivatives, will be crucial in elucidating the contribution of the 5-bromo and N-cyclopentyl substituents to its biological profile.

References

-

Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available at: [Link]

-

Synthesis and biological activity of analogs of the antifungal antibiotic UK‐2A. I. Impact of picolinamide ring replacement. ResearchGate. Available at: [Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available at: [Link]

-

Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing). Available at: [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCr. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

-

Synthesis of picolinamide amide derivatives. Reagents and conditions:. ResearchGate. Available at: [Link]

-

A new method for the synthesis of N, N'-disubstituted picolinic amides. ResearchGate. Available at: [Link]

- Process for synthesis of picolinamides. Google Patents.

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. Available at: [Link]

- Preparation method for 5-bromine-2-picolinic acid. Google Patents.

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available at: [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

5-Bromo-N-butylpicolinamide. PubChem. Available at: [Link]

-

Amide Synthesis. Fisher Scientific. Available at: [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. Available at: [Link]

-

5-bromo-N-cyclobutylpyridine-3-carboxamide. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. growingscience.com [growingscience.com]

- 7. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. jms.ump.edu.pl [jms.ump.edu.pl]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-cyclopentylpicolinamide

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-N-cyclopentylpicolinamide, a key molecule in contemporary research and development. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is crucial for confirming the molecule's identity, purity, and for understanding its chemical behavior.

Introduction

This compound (CAS 845305-91-1) belongs to the picolinamide class of compounds, which are noted for their diverse biological activities. The structural confirmation of such molecules is a cornerstone of chemical synthesis and drug discovery, ensuring the integrity of subsequent research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture and are indispensable in the modern chemistry laboratory. This guide will walk through the expected spectroscopic data for this compound and provide a detailed interpretation based on fundamental principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the structure of this compound and the numbering convention used for the assignment of NMR signals.

Caption: Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6 |

| ~8.20 | dd | 1H | H-4 |

| ~8.10 | d | 1H | H-3 |

| ~7.80 | br s | 1H | N-H |

| ~4.30 | m | 1H | H-1' |

| ~1.90 | m | 2H | H-2', H-5' (axial) |

| ~1.70 | m | 2H | H-2', H-5' (equatorial) |

| ~1.60 | m | 4H | H-3', H-4' |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 8.0-9.0 ppm): The three protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom.

-

The proton at position 6 (H-6) is adjacent to the nitrogen and is expected to be the most deshielded, appearing as a doublet.

-

The proton at position 4 (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling).

-

The proton at position 3 (H-3) will appear as a doublet.

-

-

Amide Proton (δ ~7.80 ppm): The N-H proton of the amide group is expected to be a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Cyclopentyl Group (δ 1.5-4.5 ppm):

-

The proton on the carbon attached to the nitrogen (H-1') is the most deshielded of the cyclopentyl protons and will appear as a multiplet.

-

The remaining methylene protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer.

-

Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O |

| ~150.0 | C-2 |

| ~148.0 | C-6 |

| ~140.0 | C-4 |

| ~122.0 | C-5 |

| ~121.0 | C-3 |

| ~52.0 | C-1' |

| ~33.0 | C-2', C-5' |

| ~24.0 | C-3', C-4' |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~164.0 ppm): The amide carbonyl carbon is expected to be the most downfield signal.

-

Pyridine Carbons (δ 120-150 ppm): The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded among the ring carbons.

-

Cyclopentyl Carbons (δ 20-60 ppm): The carbon attached to the nitrogen (C-1') will be the most downfield of the aliphatic carbons. The other two sets of equivalent carbons (C-2'/C-5' and C-3'/C-4') will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol (Hypothetical)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₃BrN₂O

-

Molecular Weight: 269.14 g/mol

-

Exact Mass: 268.0211 Da

-

Expected Ions:

-

[M]⁺˙: m/z 268.0211 (for ⁷⁹Br) and 270.0190 (for ⁸¹Br) with an approximate 1:1 isotopic pattern.

-

[M+H]⁺: m/z 269.0289 (for ⁷⁹Br) and 271.0269 (for ⁸¹Br) with an approximate 1:1 isotopic pattern.

-

Interpretation of the Mass Spectrum

The most characteristic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which will result in two peaks of similar intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.

Caption: Plausible Fragmentation Pathway

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Cyclopentyl) |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1250 | C-N stretch | Amide |

| ~1050 | C-Br stretch | Aryl bromide |

Interpretation of the IR Spectrum

-

N-H Stretch: A prominent peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl group will be observed below 3000 cm⁻¹.

-

Amide Bands: The strong absorption around 1670 cm⁻¹ is the Amide I band (primarily C=O stretching). The band around 1540 cm⁻¹ is the Amide II band (N-H bending and C-N stretching).

-

Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, around 1050 cm⁻¹.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a detailed spectroscopic profile of this compound. This guide serves as a valuable resource for the structural verification and characterization of this compound. While the data presented is predictive, it is based on sound scientific principles and provides a strong foundation for interpreting experimentally obtained spectra. Researchers are encouraged to use this guide in conjunction with their own experimental findings for definitive structural elucidation.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- ChemDraw Software, PerkinElmer. (Used for chemical structure drawing and prediction of NMR spectra).

-

NIST Chemistry WebBook. ([Link]) (for general spectroscopic information).

Purity and characterization of 5-Bromo-N-cyclopentylpicolinamide

An In-Depth Technical Guide to the Purity and Characterization of 5-Bromo-N-cyclopentylpicolinamide Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Rigorous Analysis

This compound (MW: 269.14 g/mol , Formula: C₁₁H₁₃BrN₂O) is a substituted picolinamide derivative that holds potential as a key intermediate in the development of novel therapeutic agents.[1] As with any compound intended for pharmaceutical research and development, establishing its identity, purity, and impurity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reproducible experimental results, from early-stage discovery to preclinical evaluation.

This guide provides a comprehensive framework for the analytical characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques. We will explore a multi-modal approach, leveraging orthogonal analytical methods to build a self-validating and robust data package for this molecule.

Logical Workflow for Comprehensive Analysis

A robust analytical strategy relies on using multiple, independent techniques to assess purity and confirm identity. This orthogonal approach ensures that impurities not detected by one method are captured by another, providing a high degree of confidence in the final purity assignment.

Caption: Overall analytical workflow for this compound.

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from potential impurities.[2] For this compound, a combination of HPLC and GC-MS provides a powerful, orthogonal assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of non-volatile and thermally stable organic molecules due to its high resolution and sensitivity.[3] A reversed-phase method is the logical starting point for this compound, separating analytes based on their hydrophobicity.

Causality Behind Experimental Choices:

-

Stationary Phase (C18): The C18 (octadecylsilyl) column is a versatile, nonpolar stationary phase. Given the presence of both aromatic (picolinamide) and aliphatic (cyclopentyl) moieties, this compound possesses moderate hydrophobicity, making it well-suited for retention and separation on a C18 column.

-

Mobile Phase (Gradient Elution): A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities are eluted early, while the main peak is well-retained and resolved. More importantly, it effectively elutes any nonpolar impurities that might otherwise be strongly retained, providing a complete impurity profile.[3]

-

Detector (UV at 254 nm): The brominated pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic systems and is likely to provide a strong signal for the analyte and related aromatic impurities.

Experimental Protocol: HPLC Purity

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Rationale: Formic acid is used to acidify the mobile phase, which sharpens peak shape by ensuring the picolinamide nitrogen is consistently protonated.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Dilute to a working concentration of 0.1 mg/mL for analysis.

-

Rationale: The chosen solvent ensures complete dissolution and is compatible with the reversed-phase mobile phase.

-

-

HPLC System Configuration and Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Gradient Program | See table below |

HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

-

System Suitability & Data Analysis:

-

Before sample analysis, perform five replicate injections of the working standard. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, providing a different selectivity mechanism.[5][6] It is particularly effective for identifying volatile organic impurities, residual solvents, and thermally stable by-products. The mass spectrometer adds a layer of confirmation, providing mass-to-charge ratio data for each separated peak.

Causality Behind Experimental Choices:

-

Technique Selection: The analysis of halogenated organic compounds by GC-MS is a well-established and robust method.[6][7] It offers high sensitivity and the mass spectrometer provides definitive identification capabilities.

-

Temperature Program: A temperature ramp is essential for GC analysis. It begins at a low temperature to trap and focus analytes at the head of the column, then gradually increases to elute compounds in order of their boiling points, ensuring good separation between volatile solvents and the higher-boiling analyte.

-

Ionization Mode (EI): Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare a solution of this compound at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

-

-

GC-MS System Configuration and Conditions:

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

-

Data Analysis:

-

The purity is calculated based on the peak area percentage from the Total Ion Chromatogram (TIC).

-

The mass spectrum of the main peak should be analyzed to confirm the molecular ion and the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Part 2: Structural and Identity Characterization

While chromatography assesses purity, spectroscopic techniques provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[3] Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR):

-

Expected Signals: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key regions to analyze include:

-

Aromatic Region (~7.5-9.0 ppm): Signals corresponding to the protons on the pyridine ring.

-

Amide Proton (~7.0-8.5 ppm): A broad signal for the N-H proton.

-

Cyclopentyl Protons (~1.5-4.5 ppm): A complex set of signals for the aliphatic protons of the cyclopentyl group. The proton attached to the nitrogen (N-CH) will be the most downfield.

-

-

Interpretation: The splitting patterns (multiplicity) and integration values (area under the peaks) must be consistent with the proposed structure.

¹³C NMR (Carbon NMR):

-

Expected Signals: This spectrum will show a distinct peak for each unique carbon atom in the molecule.

-

Carbonyl Carbon (~160-170 ppm): The amide C=O carbon.

-

Aromatic Carbons (~120-160 ppm): Carbons of the pyridine ring. The carbon attached to the bromine will be significantly affected.

-

Aliphatic Carbons (~20-60 ppm): Carbons of the cyclopentyl group.

-

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a critical identity check.[2][] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is also a powerful tool for identifying impurities.

Causality Behind the Analysis:

-

Molecular Ion Peak: The primary goal is to identify the molecular ion peak ([M+H]⁺ in positive ion mode). For this compound, this would be expected around m/z 270.

-

Bromine Isotope Pattern: A key diagnostic feature is the presence of two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 270 and 272 for [M+H]⁺). This is the characteristic signature of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), providing definitive evidence of a single bromine atom in the molecule.

Caption: Logic for confirming the presence of bromine via mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.[9][10] It is a rapid and simple technique for confirming key structural features.

Expected Characteristic Absorptions:

-

N-H Stretch: ~3300 cm⁻¹ (secondary amide)

-

C-H Stretch (Aromatic): ~3100-3000 cm⁻¹

-

C-H Stretch (Aliphatic): ~3000-2850 cm⁻¹

-

C=O Stretch (Amide I): ~1680-1650 cm⁻¹

-

N-H Bend (Amide II): ~1550 cm⁻¹

-

C=C/C=N Stretch (Aromatic Ring): ~1600-1450 cm⁻¹

-

C-Br Stretch: ~600-500 cm⁻¹

Protocol: FT-IR Analysis

-

Sample Preparation: The easiest method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and correlate them to the expected functional groups of this compound.

Summary and Conclusion

The purity and identity of this compound must be established through a suite of orthogonal analytical techniques. HPLC provides the primary quantitative measure of purity, while GC-MS offers a secondary, complementary view. Concurrently, NMR, MS, and FT-IR spectroscopy work in concert to provide an unambiguous confirmation of the molecular structure. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can generate a comprehensive and self-validating data package, ensuring the quality and integrity of this important chemical entity for its downstream applications.

References

-

Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link]

-

Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

-

Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research. [Link]

-

Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]

-

Platikanov, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research. [Link]

-

Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Infectious Disease and Therapy. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024). Journal of Pharmaceutical Research and Reports. [Link]

-

5-Bromo-N-butylpicolinamide. PubChem, National Institutes of Health. [Link]

-

5-bromo-N-cyclopentyl-2-methoxybenzamide. PubChem, National Institutes of Health. [Link]

-

5-bromo-N-ethylpentanamide. PubChem, National Institutes of Health. [Link]

-

LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. (2016). Molecules. [Link]

-

FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. ResearchGate. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Scientific Reports. [Link]

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. biomedres.us [biomedres.us]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-cyclopentylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist